3-Fluorobenzylamine

Catalog No.
S703278
CAS No.
100-82-3
M.F
C7H8FN
M. Wt
125.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobenzylamine

CAS Number

100-82-3

Product Name

3-Fluorobenzylamine

IUPAC Name

(3-fluorophenyl)methanamine

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

InChI

InChI=1S/C7H8FN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2

InChI Key

QVSVMNXRLWSNGS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CN

Canonical SMILES

C1=CC(=CC(=C1)F)CN

Studying Reaction Rates:

One research application of 3-FBA involves studying the reaction rates of benzylamines. Researchers have used 3-FBA to investigate its reaction rate with 1-Chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride []. This research helps scientists understand the reactivity of benzylamine derivatives and how the presence of functional groups on the molecule affects their behavior.

Synthesis of Protease Inhibitors:

Another research application of 3-FBA lies in the synthesis of specific protease inhibitors. Researchers have utilized 3-FBA as a building block in the synthesis of substituted amino-sulfonamide protease inhibitors, namely DPC 681 and DPC 684 []. These inhibitors have potential applications in studying and potentially treating various diseases related to abnormal protease activity.

Molecular Structure Analysis

The key feature of 3-fluorobenzylamine's structure is the presence of a benzene ring with a fluorine atom attached at the third position (meta position). This fluorine substitution disrupts the electronic distribution within the ring compared to unsubstituted benzylamine []. Additionally, the molecule has a methylene bridge (CH2) connecting the benzene ring to a terminal amine group (NH2). The amine group is the most reactive site in the molecule due to the presence of a lone pair of electrons on the nitrogen atom [].


Chemical Reactions Analysis

3-Fluorobenzylamine can participate in various chemical reactions due to the presence of the amine group. Here are some notable examples:

  • Acylation: The amine group can react with acyl chlorides or anhydrides to form corresponding amides [].
3-Fluorobenzylamine + R-COCl → R-CO-NH-CH2-C6H4F (R = organic group) []
  • Alkylation: The amine can also undergo alkylation reactions with alkylating agents to form secondary amines [].
3-Fluorobenzylamine + R-X → R-NH-CH2-C6H4F (R = organic group, X = leaving group) []
  • Electrophilic aromatic substitution: The presence of the fluorine atom activates the benzene ring for electrophilic aromatic substitution reactions, allowing attachment of other functional groups at specific positions on the ring [].

Physical And Chemical Properties Analysis

  • CAS Number: 100-82-3 []
  • Molecular Formula: C7H8FN []
  • Molecular Weight: 125.15 g/mol []
  • Melting Point: Not reported
  • Boiling Point: 87-89 °C (25 mmHg) []
  • Density: 1.09 g/mL []
  • Solubility: Soluble in organic solvents like ethanol, methanol, and dichloromethane []
  • Flash Point: 71 °C []

Currently, there is no documented research on the specific mechanism of action of 3-Fluorobenzylamine in biological systems. However, due to the presence of the amine group, it may exhibit weak basic properties and could potentially interact with acidic biomolecules through hydrogen bonding []. Further research is needed to understand its potential biological effects.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

100-82-3

Wikipedia

1-(3-fluorophenyl)methanamine

General Manufacturing Information

Benzenemethanamine, 3-fluoro-: INACTIVE

Dates

Modify: 2023-08-15

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